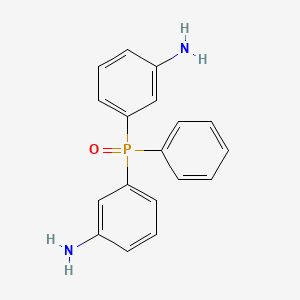
(4-Bromo-2-(1H-imidazol-1-yl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromo-2-(1H-imidazol-1-yl)phenyl)boronic acid is a compound that features both a bromine atom and an imidazole ring attached to a phenylboronic acid moiety. This compound is of significant interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of the boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2-(1H-imidazol-1-yl)phenyl)boronic acid typically involves the following steps:
Bromination: The starting material, 2-phenylimidazole, is brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position of the phenyl ring.
Borylation: The brominated intermediate is then subjected to a borylation reaction using a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base. This step introduces the boronic acid group at the 2-position of the phenyl ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Toluene, ethanol, dimethyl sulfoxide (DMSO).
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Substituted Imidazoles: Formed through substitution reactions at the bromine site.
Chemistry:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Catalysis: Acts as a catalyst in various organic reactions.
Biology:
Bioconjugation: Used in the modification of biomolecules for research purposes.
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Medicine:
Antimicrobial Agents: Studied for its potential antimicrobial properties.
Cancer Research: Explored for its ability to inhibit certain cancer cell lines.
Industry:
Materials Science: Used in the development of advanced materials, such as polymers and nanomaterials.
Electronics: Investigated for its potential use in electronic devices due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of (4-Bromo-2-(1H-imidazol-1-yl)phenyl)boronic acid largely depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. In biological applications, the imidazole ring can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding and π-π interactions, leading to its biological effects.
Comparaison Avec Des Composés Similaires
4-Bromophenylboronic acid: Lacks the imidazole ring, making it less versatile in certain applications.
2-Phenylimidazole: Lacks the boronic acid group, limiting its use in cross-coupling reactions.
(4-Bromo-2-(1H-imidazol-1-yl)phenyl)methanol: Contains a hydroxyl group instead of a boronic acid group, affecting its reactivity and applications.
Uniqueness: (4-Bromo-2-(1H-imidazol-1-yl)phenyl)boronic acid is unique due to the presence of both the boronic acid group and the imidazole ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C9H8BBrN2O2 |
|---|---|
Poids moléculaire |
266.89 g/mol |
Nom IUPAC |
(4-bromo-2-imidazol-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C9H8BBrN2O2/c11-7-1-2-8(10(14)15)9(5-7)13-4-3-12-6-13/h1-6,14-15H |
Clé InChI |
ZYVXWDYYDFDWKS-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=C(C=C1)Br)N2C=CN=C2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3'-Fluoro-4-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14083732.png)

![2-Amino-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoic acid](/img/structure/B14083741.png)
![Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)barium [Ba(FOD)2]](/img/structure/B14083745.png)




![Propanoic acid, 3-chloro-2-[(ethoxymethylphosphinyl)oxy]-, methyl ester](/img/structure/B14083776.png)



![3-Amino-3'-fluoro-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14083810.png)

